molecular formula C7H4ClIN2 B578827 6-Chloro-5-iodo-1h-indazole CAS No. 1227269-39-7

6-Chloro-5-iodo-1h-indazole

Cat. No.: B578827
CAS No.: 1227269-39-7
M. Wt: 278.477
InChI Key: CZAVVAHRUSLADL-UHFFFAOYSA-N
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Description

6-Chloro-5-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of both chlorine and iodine atoms in the 6 and 5 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-iodo-1H-indazole typically involves the halogenation of indazole derivatives. One common method is the sequential halogenation of 1H-indazole, where the chlorine and iodine atoms are introduced at specific positions using appropriate halogenating agents. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while iodination can be performed using iodine or iodine monochloride.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the halogenation steps. The choice of solvents, temperature control, and purification techniques are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or organolithium compounds can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

6-Chloro-5-iodo-1H-indazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential lead compound for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodo-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, indazole derivatives are known to inhibit kinases, which play a crucial role in cell signaling pathways. The presence of halogen atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.

Comparison with Similar Compounds

  • 6-Chloro-1H-indazole
  • 5-Iodo-1H-indazole
  • 6-Bromo-5-iodo-1H-indazole

Comparison: 6-Chloro-5-iodo-1H-indazole is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to 6-Chloro-1H-indazole and 5-Iodo-1H-indazole, the dual halogenation provides additional sites for chemical modification and potential interactions with biological targets. The presence of different halogen atoms can also affect the compound’s physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

6-chloro-5-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAVVAHRUSLADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733838
Record name 6-Chloro-5-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-39-7
Record name 6-Chloro-5-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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